4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Overview
Description
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Immunomodulating Activities
One of the primary applications of 1,4-benzothiazine derivatives, which include compounds like the one , is in the field of antifungal and immunomodulating activities. Studies have shown that these compounds exhibit significant in vitro and in vivo antifungal activity against Candida species. Their effectiveness is attributed to specific chemical characteristics, such as the presence of ether substitution at the side chain. Interestingly, some derivatives exhibit more pronounced activity in vivo than in vitro, suggesting they are metabolized into active antifungal compounds. Additionally, these compounds demonstrate immunomodulating activity, which, combined with direct antifungal effects, enhances their in vivo efficacy against fungal infections (Schiaffella & Vecchiarelli, 2001).
Role in Drug Discovery and Synthetic Strategies
Benzothiazines play a crucial role in drug discovery due to their potential as drug candidates for treating a variety of diseases, including cancer, diabetes, hypertension, and infections. The chemical structure of benzothiazines, featuring a nitrogen-sulphur axis, is similar to that of phenothiazine drugs, contributing to their pharmacological activities. Various synthetic strategies for benzothiazine derivatives have been developed, highlighting their significance in medicinal chemistry and potential industrial applications (Mir, Dar, & Dar, 2020).
Potential Anticancer Activities
The pharmacophore of 1,4-benzothiazine, similar to anti-psychotic drug phenothiazines, implicates its use in various biological activities, including anticancer properties. Synthetic chemists have discovered numerous routes to synthesize various analogues of 1,4-benzothiazines that exhibit activities through multiple mechanisms. These studies contribute to understanding the structure-activity relationships (SAR) among these compounds, suggesting that benzothiazines and their derivatives have a significant ability to regulate various types of cancer. This opens avenues for the design of new therapeutic agents based on the 1,4-benzothiazine scaffold (Rai, Singh, Raj, & Saha, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-13-9-5-3-7-11(13)15(20)16(25(19,21)22)17(24)18-12-8-4-6-10-14(12)23-2/h3-10,20H,1-2H3,(H,18,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGFHJIKJYWWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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